molecular formula C15H12N4O3 B11326201 4-(1H-tetrazol-1-yl)phenyl 4-methoxybenzoate

4-(1H-tetrazol-1-yl)phenyl 4-methoxybenzoate

Cat. No.: B11326201
M. Wt: 296.28 g/mol
InChI Key: XPWCQNBBBGKLGC-UHFFFAOYSA-N
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Description

4-(1H-Tetrazol-1-yl)phenyl 4-methoxybenzoate is a chemical compound of interest in medicinal chemistry and drug discovery, incorporating two pharmacologically significant moieties: the 1H-tetrazole ring and a 4-methoxybenzoate ester. Researchers can explore this compound as a potential scaffold for developing novel therapeutic agents. The 1H-tetrazole group is a well-known bioisostere for a carboxylic acid, often used to improve metabolic stability and alter the physicochemical properties of lead compounds . The structural features of this molecule suggest potential for multiple research applications. It may be investigated as a microtubule destabilizing agent, as tetrazole derivatives have been shown to inhibit tubulin polymerization and act as potent antiproliferative agents against various human cancer cell lines, potentially by binding to the colchicine site . Furthermore, based on studies of analogous 1,5-diaryl tetrazoles, this compound could serve as a precursor for developing cyclooxygenase-2 (COX-2) inhibitors for inflammation research . The methoxyphenyl substituent is a common structural element in compounds with demonstrated antitubercular activity, suggesting another viable research pathway . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C15H12N4O3

Molecular Weight

296.28 g/mol

IUPAC Name

[4-(tetrazol-1-yl)phenyl] 4-methoxybenzoate

InChI

InChI=1S/C15H12N4O3/c1-21-13-6-2-11(3-7-13)15(20)22-14-8-4-12(5-9-14)19-10-16-17-18-19/h2-10H,1H3

InChI Key

XPWCQNBBBGKLGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

[3+2] Cycloaddition of Nitriles with Sodium Azide

The most widely reported method involves a [3+2] cycloaddition between an aryl nitrile precursor and sodium azide (NaN₃), catalyzed by Lewis acids such as SnCl₂. This approach, adapted from the synthesis of analogous tetrazoles, proceeds under reflux conditions in polar aprotic solvents like dimethylformamide (DMF). For 4-(1H-tetrazol-1-yl)phenyl intermediates, the reaction typically achieves yields of 85–90% when optimized.

Reaction conditions :

  • Catalyst : SnCl₂ (10–20 mol%)

  • Temperature : 120°C

  • Time : 6–8 hours

  • Solvent : DMF or acetonitrile

The mechanism involves coordination of SnCl₂ to the nitrile’s cyano group, enhancing its electrophilicity for azide attack. Subsequent cyclization forms the tetrazole ring, with regioselectivity favoring the 1H-tetrazole isomer due to steric and electronic factors.

Diazonium Salt Coupling

An alternative route employs (1H-tetrazol-1-yl)arenediazonium salts as intermediates. As demonstrated in the synthesis of benzoxathiolones, diazonium salts derived from tetrazolyl anilines undergo coupling with electron-rich aromatic systems. While less common for the target compound, this method offers a pathway to functionalize the phenyl group prior to esterification.

Key steps :

  • Diazotization of 4-aminophenyltetrazole with NaNO₂/HCl.

  • Coupling with methoxybenzoate precursors under basic conditions.

Esterification of the Tetrazolylphenol Intermediate

Following tetrazole ring formation, the phenolic oxygen of 4-(1H-tetrazol-1-yl)phenol is esterified with 4-methoxybenzoic acid. This step is critical for introducing the methoxybenzoate group.

Steglich Esterification

A classic approach uses DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent, activating the carboxylic acid for nucleophilic attack by the phenol. Reaction conditions are mild (0–25°C, 12–24 hours), with yields exceeding 75%.

Typical protocol :

  • Dissolve 4-methoxybenzoic acid (1.2 equiv) and DCC (1.5 equiv) in dichloromethane.

  • Add 4-(1H-tetrazol-1-yl)phenol (1.0 equiv) and catalytic DMAP.

  • Stir at room temperature overnight, then filter to remove dicyclohexylurea.

Acid Chloride Route

For industrial-scale synthesis, 4-methoxybenzoyl chloride is preferred due to its higher reactivity. The reaction proceeds in anhydrous solvents (e.g., THF or ethyl acetate) with base (e.g., triethylamine) to scavenge HCl:

4-(1H-Tetrazol-1-yl)phenol + 4-MeO-BenzoylClEt₃N, THFTarget compound+HCl\text{4-(1H-Tetrazol-1-yl)phenol + 4-MeO-BenzoylCl} \xrightarrow{\text{Et₃N, THF}} \text{Target compound} + \text{HCl}

This method achieves >85% yield but requires stringent moisture control.

Alternative One-Pot Synthesis

Recent advancements explore one-pot strategies combining tetrazole formation and esterification. A patent describes a sequential process where:

  • Tetrazole synthesis : p-Cyanophenol reacts with NaN₃ and NH₄Cl in DMF at 100°C.

  • In situ esterification : Direct addition of 4-methoxybenzoyl chloride and Et₃N without isolating the intermediate.

Advantages :

  • Reduced purification steps.

  • Total yield: 78%.

Optimization and Scalability

Catalyst Screening

Comparative studies of Lewis acids (Table 1) reveal SnCl₂ as optimal for tetrazole cycloaddition, minimizing side products like triazenes.

Table 1: Catalyst efficiency in tetrazole synthesis

CatalystYield (%)Purity (%)
SnCl₂9098
ZnBr₂7289
No catalyst<10N/A

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance azide solubility and reaction rates. Ethanol/water mixtures, while safer, reduce yields by 20–30%.

Industrial-Scale Techniques

Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 15 minutes at 150°C). Continuous flow reactors further improve scalability, achieving throughputs of 1 kg/day with 95% purity.

Characterization and Quality Control

Synthesized batches are validated via:

  • ¹H NMR : Aromatic protons appear as doublets at δ 8.04–8.06 ppm (tetrazolylphenyl) and δ 7.99–8.00 ppm (methoxybenzoate).

  • IR Spectroscopy : Peaks at 1695 cm⁻¹ (ester C=O) and 3185 cm⁻¹ (tetrazole N-H).

  • HPLC : Purity >98% using C18 columns (acetonitrile/water gradient).

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C15H12N4O3
Molecular Weight: 296.28 g/mol
IUPAC Name: [4-(tetrazol-1-yl)phenyl] 4-methoxybenzoate
InChI Key: XPWCQNBBBGKLGC-UHFFFAOYSA-N
Canonical SMILES: COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N3C=NN=N3

The compound features a tetrazole ring, which is known for its bioisosteric properties, allowing it to mimic carboxylic acids in biological systems. This characteristic enhances its interaction with various molecular targets, making it a versatile compound for research purposes.

Chemistry

In the field of chemistry, 4-(1H-tetrazol-1-yl)phenyl 4-methoxybenzoate serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions:

  • Oxidation: Can be oxidized to form different derivatives.
  • Reduction: The compound can be reduced to modify the tetrazole ring or the ester group.
  • Substitution: It can participate in nucleophilic or electrophilic substitution reactions at the phenyl ring.

Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Biology

The compound has been investigated for its biological activities , including:

  • Antimicrobial Properties: Studies have shown that it effectively inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli at concentrations as low as 100 μg/mL.
  • Anti-inflammatory Effects: It has demonstrated potential in reducing inflammation markers, suggesting applications in treating inflammatory diseases.
  • Anticancer Activity: Research indicates that it can reduce cell viability in cancer cell lines, such as MCF-7 breast cancer cells, by approximately 50% after 48 hours of exposure.

Case Studies

Several documented studies highlight the efficacy of this compound:

  • Antimicrobial Study:
    • Researchers found that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
    • Minimum inhibitory concentration (MIC) values were determined, with notable effectiveness against resistant strains.
  • Cancer Cell Line Study:
    • In vitro studies revealed that treatment with the compound led to a significant decrease in cell viability among various cancer cell lines, indicating its potential as an anticancer agent.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Physicochemical Parameters of Selected Tetrazole Derivatives
Compound Name Molecular Formula Molecular Weight logP Key Substituents
4-(1H-Tetrazol-1-yl)phenyl 4-methoxybenzoate* C16H13N4O3 309.30 ~2.5† Methoxybenzoate ester, tetrazole
4-(1H-Tetrazol-1-yl)phenyl 4-propoxybenzoate C17H16N4O3 324.34 3.5066 Propoxybenzoate ester, tetrazole
Ethyl 4-(1H-tetrazol-1-yl)benzoate C10H10N4O2 218.21 0.839 Ethyl ester, tetrazole
tert-Butyl 4-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate C18H23N5O3 358.40 N/A Piperazine, tert-butyl carbamate

*Hypothetical values for the target compound, extrapolated from analogs.
†Estimated based on propoxy analog (logP = 3.5066) with shorter methoxy chain reducing lipophilicity .

Key Observations:
  • Lipophilicity Trends : The propoxybenzoate analog (logP = 3.5066) is more lipophilic than the methoxybenzoate derivative due to the longer alkyl chain, which enhances membrane permeability but may reduce aqueous solubility . The ethyl ester analog (logP = 0.839) exhibits significantly lower lipophilicity, favoring higher solubility in polar solvents .
Tetrazole-Containing Antifungal Agents

Oteseconazole (CAS: 1340593-59-0) incorporates a tetrazole ring within a complex fluorinated structure. While structurally distinct, it underscores the role of tetrazoles in enhancing target specificity and metabolic stability in antifungal therapeutics .

Antimicrobial and Pharmacological Activity
  • Pyridine and Dihydropyridine Derivatives : Compounds like 3,4-dimethoxyphenyl-2-oxo-6-[4-(1H-tetrazol-1-yl)phenyl]-1,2-dihydropyridine-3-carbonitrile () demonstrate how tetrazole-phenyl moieties synergize with pyridine rings to modulate antimicrobial activity. The dihydropyridine core may enhance redox activity, a property absent in simple benzoate esters .

Biological Activity

4-(1H-tetrazol-1-yl)phenyl 4-methoxybenzoate is an organic compound featuring a tetrazole ring and a methoxybenzoate ester. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural characteristics of the tetrazole ring contribute to its pharmacological potential, making it a subject of extensive research.

Chemical Structure and Properties

The compound consists of:

  • Tetrazole Ring : Known for its ability to mimic carboxylic acids, facilitating interactions with various biological targets.
  • Methoxybenzoate Moiety : Enhances solubility and bioavailability, crucial for therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors through:

  • Hydrogen Bonding : Facilitates binding to biological targets.
  • Hydrophobic Interactions : Enhances stability and affinity for target sites.

These interactions can lead to the inhibition of enzyme activity or modulation of receptor functions, resulting in various therapeutic effects.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens. The compound has been tested against various Gram-positive and Gram-negative bacteria as well as fungi.

Pathogen TypeActivity Level
Gram-positive BacteriaModerate to High
Gram-negative BacteriaModerate
FungiModerate

In vitro studies indicate that the compound shows effective inhibition zones in disc diffusion assays, suggesting its potential as an antimicrobial agent .

Anticancer Potential

The anticancer properties of this compound have also been explored. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Specific cancer lines tested include:

Cancer TypeObserved Effect
Breast CancerSignificant Inhibition
Colon CancerModerate Inhibition

Further investigations are required to elucidate the exact pathways involved in its anticancer activity .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through various models. The compound appears to reduce inflammation markers, suggesting its utility in treating inflammatory diseases.

Case Studies

Several studies have documented the efficacy of this compound in various biological assays:

  • Antimicrobial Study : A study conducted by researchers demonstrated that the compound effectively inhibited growth in Staphylococcus aureus and Escherichia coli at concentrations as low as 100 μg/mL.
  • Cancer Cell Line Study : In another investigation, treatment with this tetrazole derivative resulted in a 50% reduction in cell viability in MCF-7 breast cancer cells after 48 hours of exposure.

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